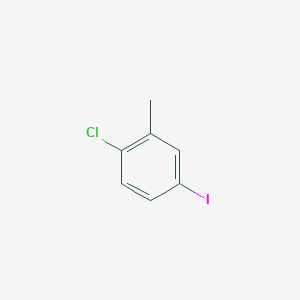

2-Chloro-5-iodotoluene

Description

Properties

IUPAC Name |

1-chloro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBDKGFWRIYSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400781 | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-41-8 | |

| Record name | 1-Chloro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-5-iodotoluene, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.

Core Properties and Specifications

This compound is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

The key physical and chemical data for this compound are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.[1]

| Property | Value | Reference(s) |

| CAS Number | 116632-41-8 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClI | [2][3][5][6] |

| Molecular Weight | 252.48 g/mol | [2][3][5][6] |

| Boiling Point | 239 °C (lit.), 242.4 °C | [1][2][3][4] |

| Melting Point | 10 °C | [1] |

| Density | 1.81 g/mL at 25 °C (lit.) | [1][2][4] |

| Refractive Index | n20/D 1.624 (lit.) | [1][2][4] |

| Appearance | Colorless to yellow liquid; brown to dark brown low melting solid | [1] |

| Purity | ≥95-98% | [2][5][7] |

Structural Information

| Identifier | Value | Reference(s) |

| Synonyms | 1-Chloro-4-iodo-2-methylbenzene | |

| InChI Key | MMBDKGFWRIYSRD-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(I)ccc1Cl | [2] |

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[2]

| Safety Data | Value | Reference(s) |

| Signal Word | Warning | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][8] |

| Flash Point | 110 °C / 230 °F (closed cup) | [2][4] |

| Storage Temperature | 2-8°C (protect from light) or 10-25°C | [1][3] |

| Target Organs | Respiratory system | [2] |

Applications in Synthesis and Drug Discovery

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[6] Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.

The compound is a precursor for the synthesis of various complex molecules, including:

-

1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[2]

While one commercial source suggests this compound itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[2][3][9][10] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating hormone-dependent breast cancer.[9][10] The use of this compound to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the synthesis and use of this compound. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of this compound from 4-chloro-3-methylaniline.

Methodology:

-

Diazotization:

-

Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Iodination (Displacement):

-

In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Use in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.[12] This allows for the selective formation of a new carbon-carbon bond.

Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[4][13]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).[14]

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[4]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[13]

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[13]

-

Visualized Workflow and Pathways

Synthetic Utility in Cross-Coupling Reactions

The primary application of this compound is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with this compound to form a biaryl product, a common structural motif in drug candidates.

Caption: Generalized workflow for synthesizing biaryl compounds using this compound.

References

- 1. rsc.org [rsc.org]

- 2. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series - OAK Open Access Archive [oak.novartis.com]

- 3. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. ssgopalganj.in [ssgopalganj.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure-Function Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-iodotoluene, a halogenated hydrocarbon utilized in various chemical syntheses. The information is presented to be a valuable resource for laboratory and research applications, with a focus on clarity and practical utility.

Core Physical Properties

The quantitative physical characteristics of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 116632-41-8 | [1][2][3] |

| Molecular Formula | C₇H₆ClI | [1][2][3][4] |

| Molecular Weight | 252.48 g/mol | [1][2][3] |

| Appearance | Brown to dark brown low melting solid or liquid | [1][2] |

| Melting Point | 10 °C | [5] |

| Boiling Point | 239 °C (lit.) | [5] |

| Density | 1.81 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.624 (lit.) | [5] |

| Flash Point | 110 °C (230 °F) - closed cup |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly available, the following are detailed, standardized methodologies for determining the key physical properties of organic compounds of this nature.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a small amount of the finely powdered solid sample.

-

Procedure:

-

A small amount of the powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[2][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating medium, such as a heated metal block or an oil bath within a Thiele tube.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6][7]

-

For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

-

2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube with oil bath), and a few milliliters of the liquid sample.[1][3][5]

-

Procedure:

-

A few milliliters of liquid this compound are placed in the test tube.

-

A capillary tube is sealed at one end and placed, open end down, into the liquid.[1][8]

-

The test tube is attached to a thermometer and heated gently.[5]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

-

3. Density Determination (Pycnometer or Volumetric Method)

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.[10][11]

-

Procedure (using a graduated cylinder):

-

The mass of an empty, dry graduated cylinder is recorded.[11]

-

A specific volume of liquid this compound is carefully added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder containing the liquid is then recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]

-

4. Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property.

-

Apparatus: An Abbe refractometer, a light source (typically a sodium D line at 589 nm), and a dropper.[12]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of liquid this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned.

-

While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature is recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard 20°C.[12]

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the characterization of a chemical intermediate like this compound and its role in chemical synthesis.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. jove.com [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. athabascau.ca [athabascau.ca]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to 2-Chloro-5-iodotoluene

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound (CAS No. 116632-41-8), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated aromatic compounds as building blocks for complex molecular architectures.

This compound, with the chemical formula C₇H₆ClI, is a disubstituted toluene derivative. The molecule consists of a benzene ring substituted with a methyl group, a chlorine atom, and an iodine atom. The substituents are arranged with the chlorine at position 2, the methyl group at position 1, and the iodine atom at position 5. This substitution pattern makes it a versatile intermediate, offering distinct reactivity at the C-I and C-Cl bonds for sequential functionalization.

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 116632-41-8 | [1] |

| Molecular Formula | C₇H₆ClI | [2] |

| Molecular Weight | 252.48 g/mol | [2] |

| Appearance | Colorless to yellow or brown liquid; low melting solid | [2] |

| Boiling Point | 239 °C (lit.) | |

| Density | 1.81 g/mL at 25 °C (lit.) | |

| Refractive Index (n₂₀/D) | 1.624 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| InChI | 1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| SMILES | Cc1cc(I)ccc1Cl |

Synthesis of this compound

The most effective and regioselective method for the synthesis of this compound is through the diazotization of 2-chloro-5-aminotoluene, followed by a Sandmeyer-type reaction with an iodide salt. This classic transformation allows for the precise installation of the iodine atom at the desired position.

Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the diazotization of the primary aromatic amine using sodium nitrite in an acidic medium to form a stable diazonium salt. This intermediate is then treated with potassium iodide to substitute the diazonium group with iodine, yielding the final product.

Caption: Synthetic workflow for this compound via diazotization.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a general, high-yield procedure for the one-pot diazotization-iodination of aromatic amines.[3]

Materials:

-

2-Chloro-5-aminotoluene

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Acetonitrile (MeCN)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), 1 M solution

-

Sodium thiosulfate (Na₂S₂O₃), 2 M solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve the starting amine (e.g., 10 mmol) in acetonitrile (50 mL). Add p-toluenesulfonic acid (12 mmol, 1.2 equiv) and stir until a homogenous solution or fine suspension of the ammonium salt is formed.

-

In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 1.1 equiv) and potassium iodide (11 mmol, 1.1 equiv) in deionized water (20 mL).

-

Cool the reaction flask containing the amine salt to 10-15 °C using an ice bath.

-

Add the aqueous NaNO₂/KI solution dropwise to the stirred amine salt suspension over 15-20 minutes. A vigorous evolution of nitrogen gas will be observed.

-

After the initial 10-15 minutes of addition under cooling, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until gas evolution ceases.

-

Monitor the reaction completion by TLC, ensuring the starting amine spot has been fully consumed.

-

Upon completion, add 50 mL of water to the reaction mixture. Quench any residual iodine by adding 2 M sodium thiosulfate solution until the dark color disappears.

-

Neutralize the mixture by adding 1 M sodium bicarbonate solution until the pH is approximately 9-10.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or vacuum distillation to obtain the pure compound.

Spectroscopic and Analytical Data

While complete, verified experimental spectra for this compound are not widely available in public databases, the expected analytical data can be reliably predicted based on its structure and comparison with analogous compounds.

| Analysis Type | Expected Characteristics |

| ¹H NMR | Aromatic Protons (3H): Three signals expected in the aromatic region (~7.0-7.8 ppm). H6 (adjacent to iodine) should appear as a doublet. H4 (between methyl and iodine) should be a doublet of doublets. H3 (adjacent to chlorine) should be a doublet. Methyl Protons (3H): A singlet around 2.3-2.4 ppm. |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals. The carbon bearing the iodine (C5) will be significantly downfield shifted but may be broad. The carbon bearing chlorine (C2) will also be downfield. The carbon bearing the methyl group (C1) and the iodinated carbon (C5) will show the most distinct shifts. Methyl Carbon (1C): A signal in the aliphatic region (~20 ppm). |

| IR Spectroscopy | C-H (aromatic): ~3100-3000 cm⁻¹. C-H (aliphatic, methyl): ~2950-2850 cm⁻¹. C=C (aromatic ring stretch): ~1600-1450 cm⁻¹. C-Cl Stretch: ~800-600 cm⁻¹. C-I Stretch: ~600-500 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z ≈ 252. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 254 with an intensity of approximately 32% relative to the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of iodine (M-127), loss of chlorine (M-35), and loss of the methyl group (M-15). |

Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds (C-I being much more reactive in typical palladium-catalyzed cycles) allows for selective, sequential functionalization. It is commonly used in Suzuki, Sonogashira, Heck, and other coupling reactions to build molecular complexity.

Sonogashira Coupling Workflow

A typical application is the Sonogashira coupling with a terminal alkyne, which proceeds selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent reactions.

Caption: Workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPA) (as both base and solvent, or 3-4 equiv in THF)

-

Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)

-

Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe. The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the 2-chloro-5-(alkynyl)toluene product.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodotoluene from m-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 2-chloro-5-iodotoluene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, m-nitrotoluene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from m-nitrotoluene is a multi-step process that involves the sequential introduction of the chloro and iodo substituents onto the toluene ring, followed by the transformation of the nitro group. The chosen synthetic pathway is outlined below and consists of four key transformations:

-

Chlorination: Electrophilic aromatic substitution on m-nitrotoluene to introduce a chlorine atom, yielding 2-chloro-5-nitrotoluene.

-

Reduction: Conversion of the nitro group in 2-chloro-5-nitrotoluene to an amino group, affording 2-chloro-5-aminotoluene.

-

Diazotization: Transformation of the primary aromatic amine, 2-chloro-5-aminotoluene, into a diazonium salt.

-

Iodination: Substitution of the diazonium group with iodine via a Sandmeyer-type reaction to furnish the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for reagents, reaction conditions, and product characteristics.

Step 1: Synthesis of 2-Chloro-5-nitrotoluene

The chlorination of m-nitrotoluene is achieved through an electrophilic aromatic substitution reaction. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups favor the formation of 2-chloro-5-nitrotoluene as a major product.

Experimental Protocol:

A detailed procedure for the chlorination of m-nitrotoluene is adapted from patent CN109265351B.[1] In a 5L four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a tail gas absorption device, 3000 g of m-nitrotoluene and 30 g of anhydrous ferric chloride (FeCl₃) are added. The mixture is stirred and heated to 55 °C. Chlorine gas is then introduced at a steady rate while maintaining the reaction temperature between 55-60 °C. The reaction progress is monitored by gas chromatography. After approximately 6 hours, when the content of m-nitrotoluene is less than 1%, the introduction of chlorine gas is stopped. The reaction mixture is cooled to room temperature and 1 L of water is added. The mixture is stirred for 1 hour, and then the layers are separated. The organic layer is washed with another 1 L of water, separated, and then distilled under reduced pressure to afford pure 2-chloro-5-nitrotoluene.

| Parameter | Value | Reference |

| Starting Material | m-Nitrotoluene | - |

| Molar Mass | 137.14 g/mol | - |

| Reagents | ||

| Chlorine (Cl₂) | Molar ratio to substrate: 1.5-2.5:1 | [1] |

| Ferric chloride (FeCl₃) | Molar ratio to substrate: 0.01-0.03:1 | [1] |

| Reaction Conditions | ||

| Temperature | 40-65 °C | [1] |

| Reaction Time | 4-8 hours | [1] |

| Product | 2-Chloro-5-nitrotoluene | - |

| Molar Mass | 171.58 g/mol | - |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 43.0-45.0 °C | [2] |

| Yield | >95% selectivity | [1] |

Step 2: Synthesis of 2-Chloro-5-aminotoluene

The reduction of the nitro group in 2-chloro-5-nitrotoluene to a primary amine is a crucial step. Several methods are effective for this transformation, with the use of iron powder in the presence of an acid being a common and cost-effective choice.

Experimental Protocol:

In a 2 L three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, 100 g (0.583 mol) of 2-chloro-5-nitrotoluene is suspended in 500 mL of a 1:1 mixture of ethanol and water. The mixture is heated to 70-80 °C with vigorous stirring. A mixture of 163 g (2.92 mol) of iron powder and 10 mL of concentrated hydrochloric acid is added portion-wise over 1 hour, maintaining the temperature of the exothermic reaction. After the addition is complete, the reaction mixture is refluxed for an additional 3 hours. The completion of the reaction can be monitored by thin-layer chromatography. After cooling to room temperature, the reaction mixture is made alkaline by the addition of a concentrated solution of sodium hydroxide. The mixture is then filtered through a bed of celite to remove the iron salts. The filtrate is extracted with dichloromethane (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-chloro-5-aminotoluene.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrotoluene | - |

| Molar Mass | 171.58 g/mol | - |

| Reagents | ||

| Iron (Fe) powder | 5 equivalents | General Method |

| Hydrochloric acid (HCl) | Catalytic amount | General Method |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | General Method |

| Temperature | Reflux | General Method |

| Reaction Time | 4 hours | General Method |

| Product | 2-Chloro-5-aminotoluene | - |

| Molar Mass | 141.60 g/mol | |

| Appearance | White to tan crystalline powder | [3] |

| Melting Point | 29-30 °C | [3] |

| Boiling Point | 228-230 °C | |

| Yield | Typically high (>90%) | Estimated |

Step 3 & 4: Synthesis of this compound via Diazotization and Iodination

The final steps involve the conversion of the amino group to a diazonium salt, which is then displaced by iodide. This is a classic Sandmeyer-type reaction.

Experimental Protocol:

To a stirred solution of 70.8 g (0.5 mol) of 2-chloro-5-aminotoluene in 250 mL of water and 125 mL of concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of 36 g (0.52 mol) of sodium nitrite in 75 mL of water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The stirring is continued for an additional 30 minutes at the same temperature after the addition is complete to ensure full formation of the diazonium salt. In a separate beaker, a solution of 91 g (0.55 mol) of potassium iodide in 100 mL of water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is cooled, and the product is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed successively with saturated sodium thiosulfate solution to remove any residual iodine, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to give this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-aminotoluene | - |

| Molar Mass | 141.60 g/mol | |

| Reagents | ||

| Sodium nitrite (NaNO₂) | 1.04 equivalents | General Method |

| Hydrochloric acid (HCl) | Excess | General Method |

| Potassium iodide (KI) | 1.1 equivalents | General Method |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | General Method |

| Iodination Temperature | 0-5 °C initially, then 60 °C | General Method |

| Reaction Time | ~2-3 hours | General Method |

| Product | This compound | - |

| Molar Mass | 252.48 g/mol | - |

| Appearance | Liquid | - |

| Boiling Point | 239 °C | - |

| Density | 1.81 g/mL at 25 °C | - |

| Yield | Typically 70-80% | Estimated |

Visualizations

The following diagrams illustrate the key logical relationships and workflows in the synthesis.

Caption: Mechanism of the chlorination of m-nitrotoluene.

Caption: Transformation of the nitro group to an amino group.

Caption: The Sandmeyer-type reaction for the synthesis of the final product.

Conclusion

This technical guide has detailed a robust and efficient four-step synthesis of this compound from m-nitrotoluene. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The provided quantitative data and visualizations offer a clear and comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of these procedures should provide the target compound in good overall yield and purity.

References

Technical Guide: Safety and Handling of 2-Chloro-5-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-iodotoluene (CAS No. 116632-41-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 116632-41-8 | [1][2][3] |

| Molecular Formula | C₇H₆ClI | [1][2][3] |

| Molecular Weight | 252.48 g/mol | [1][2][3] |

| Appearance | Colorless to red to green clear liquid | [4] |

| Boiling Point | 239 °C (lit.) | [1] |

| Density | 1.81 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.624 (lit.) | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Storage | Room temperature | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Toxicological Information

Experimental Protocols and Handling

Due to the lack of specific, published experimental protocols for the handling of this compound, a general safe handling workflow for hazardous chemicals should be strictly followed.

Engineering Controls

-

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves prior to use. | To prevent skin contact and absorption. |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors, preventing eye irritation.[1] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for operations with a high potential for aerosolization or if ventilation is inadequate. A dust mask type N95 (US) is recommended for handling the solid form.[1] | To prevent respiratory tract irritation. |

| Skin and Body Protection | A chemically resistant lab coat worn over personal clothing. | To minimize skin contact. |

Handling and Storage

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5] |

| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2][5] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[2][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. |

Spill Response

In the event of a spill, follow the emergency response decision tree outlined below.

Spill Cleanup Procedure:

-

Wear appropriate personal protective equipment.

-

For liquid spills, soak up with inert absorbent material.

-

For solid spills, sweep up and shovel. Avoid creating dust.

-

Collect the material in a suitable, closed container for disposal.

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be disposed of as hazardous waste.

This technical guide is intended to supplement, not replace, formal safety training and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

solubility of 2-Chloro-5-iodotoluene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodotoluene in Organic Solvents for Researchers and Drug Development Professionals.

Introduction

This compound is an organic compound with applications in chemical synthesis, serving as a building block in the creation of more complex molecules. Its utility in drug development and other research areas is fundamentally linked to its solubility in various organic solvents. Understanding and quantifying this solubility is paramount for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound and a framework for recording and presenting this critical data.

The Critical Role of Solubility in Research and Development

The solubility of a compound like this compound is a determining factor in its application. In synthetic chemistry, the choice of solvent can influence reaction rates, yield, and the formation of byproducts. For drug development, solubility is a key parameter that affects a drug's bioavailability and the feasibility of creating stable, effective formulations. Accurate solubility data allows researchers to:

-

Optimize Reaction Conditions: Select the most appropriate solvent for a chemical reaction to ensure reactants are in the same phase, leading to higher yields and purity.

-

Develop Purification Strategies: Design effective crystallization and chromatography processes, which are heavily dependent on solubility differences.

-

Advance Drug Formulation: In the pharmaceutical industry, understanding solubility is the first step in creating viable oral or parenteral drug formulations.

Experimental Protocol for Determining Solubility

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

A range of organic solvents (e.g., acetone, ethanol, methanol, toluene, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording the solubility of this compound in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Method |

| Acetone | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Methanol | 25 | HPLC | |||

| Toluene | 25 | GC | |||

| Dichloromethane | 25 | GC | |||

| Ethyl Acetate | 25 | GC | |||

| Hexane | 25 | GC | |||

| User-defined |

This structured format allows researchers to systematically record their findings and build a comprehensive solubility profile for this compound. This data is invaluable for making informed decisions in experimental design, process development, and formulation science.

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-5-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-5-iodotoluene, a versatile halogenated aromatic compound. Due to the differential reactivity of its halogen substituents, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details the physical and spectroscopic properties of this compound and explores its utility in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in a laboratory setting.

Introduction

This compound (C7H6ClI) is a disubstituted toluene derivative featuring both a chlorine and an iodine atom on the aromatic ring.[1] The distinct electronic and steric environments of the two halogen atoms, coupled with the presence of a methyl group, impart a unique reactivity profile to the molecule. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 5-position, making this compound an attractive starting material for the synthesis of a variety of substituted aromatic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties

| Property | Value | Reference |

| CAS Number | 116632-41-8 | [1][2] |

| Molecular Formula | C7H6ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| Boiling Point | 239 °C (lit.) | [1] |

| Density | 1.81 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.624 (lit.) | [1] |

Spectroscopic Data

While direct access to the spectra was not available, the following data for structurally similar compounds can be used for preliminary characterization. It is recommended to acquire experimental spectra for definitive identification.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and methyl substituents. Based on data for similar compounds like 2-iodotoluene and 2,5-dichlorotoluene, the following approximate chemical shifts can be predicted:[1][3][4]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 | ~2.3-2.4 | s |

| Ar-H | ~7.0-7.8 | m |

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature and position of the substituents. Predicted chemical shifts based on related structures are as follows:[4][5][6]

| Carbon | Predicted Chemical Shift (ppm) |

| CH3 | ~20-22 |

| C-I | ~90-100 |

| C-Cl | ~130-135 |

| C-H (aromatic) | ~125-140 |

| C-CH3 (aromatic) | ~135-140 |

| C (quaternary, aromatic) | ~130-145 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions include:[7][8][9]

| Functional Group | Wavenumber (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Cl stretch | 850-550 |

| C-I stretch | ~500 |

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[10]

Chemical Reactivity Profile

The primary reactivity of this compound is centered around the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[11] this compound is an excellent substrate for this reaction, with the iodine atom being selectively displaced.

Experimental Protocol: Synthesis of 3-(4′-chloro-3′-tolyl)thiophene

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[12]

-

Materials: this compound, 3-thienylboronic acid, Pd(PPh3)4, aqueous Na2CO3 solution (2 M), toluene, ethanol.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), 3-thienylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

-

Add toluene (10 mL) and ethanol (2 mL).

-

Add the 2 M aqueous Na2CO3 solution (2.0 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture at 90 °C under an argon atmosphere and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex.[1] This reaction is highly valuable for the synthesis of anilines and their derivatives.

Experimental Protocol: Synthesis of 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[13]

-

Materials: this compound, 1H-pyrrolo[2,3-c]pyridine, Pd2(dba)3, Xantphos, Cs2CO3, dioxane.

-

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol), 1H-pyrrolo[2,3-c]pyridine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dioxane (5 mL).

-

Heat the reaction mixture at 110 °C under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[14]

Experimental Protocol (General)

-

Materials: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (TEA), THF.

-

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL).

-

Add triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the mixture to remove the amine salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides.[8] This reaction often requires higher temperatures compared to palladium-catalyzed methods.

Experimental Protocol (General for Aryl Ether Synthesis)

-

Materials: this compound, a phenol, CuI, a ligand (e.g., 1,10-phenanthroline), a base (e.g., K2CO3), and a high-boiling solvent (e.g., DMF or NMP).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).

-

Add the solvent (5 mL).

-

Heat the mixture at a high temperature (e.g., 120-150 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

-

Other Reactions

Synthesis of bromomethyl-2-chloro-5-iodobenzene

The methyl group of this compound can be functionalized, for example, through radical bromination to introduce a handle for further synthetic transformations.

Experimental Protocol (General for Benzylic Bromination)

-

Materials: this compound, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., CCl4).

-

Procedure:

-

Dissolve this compound in CCl4 in a round-bottom flask.

-

Add NBS and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a sunlamp.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over Na2SO4, and concentrate to give the crude product, which can be purified by crystallization or chromatography.

-

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its differential halogen reactivity allows for selective functionalization, primarily through palladium- and copper-catalyzed cross-coupling reactions. This guide has provided an overview of its key reactivity profile, along with adaptable experimental protocols for its application in the synthesis of complex organic molecules. The provided data and visualizations are intended to serve as a practical resource for researchers in the fields of drug discovery and materials science. Further exploration of the reactivity of the remaining chloro and methyl functionalities can open up avenues for even more diverse molecular architectures.

References

- 1. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Iodotoluene(615-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-氯-5-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Chloro-5-fluorotoluene [webbook.nist.gov]

- 10. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]

- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]

- 13. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 14. This compound(116632-41-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-iodotoluene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodotoluene is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this compound. It aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development by presenting detailed methodologies, quantitative data, and logical process visualizations. While a definitive "discovery" in the traditional sense of isolating a natural product is not applicable, its history is intrinsically linked to the development of fundamental organic reactions.

Introduction

This compound, with the CAS number 116632-41-8, is a disubstituted toluene molecule.[1] Its structure, featuring both a chlorine and an iodine atom on the aromatic ring, provides multiple reactive sites for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as estrogen receptor antagonists and aromatase inhibitors. The history of this compound is not marked by a singular event of discovery but rather by the evolution of synthetic organic chemistry, most notably the Sandmeyer reaction, which provides a reliable pathway for its preparation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 116632-41-8 | [1] |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Boiling Point | 239 °C (lit.) | [1] |

| Density | 1.81 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.624 (lit.) | [1] |

Historical Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in early chemical literature, suggesting its emergence as a readily available synthetic intermediate is a more recent development. The most logical and widely practiced method for its synthesis is through the Sandmeyer reaction, a versatile and reliable method for the conversion of primary aromatic amines into aryl halides.

The likely precursor for the synthesis of this compound is 2-chloro-5-aminotoluene. This precursor, in turn, can be synthesized from more common starting materials like m-toluidine through chlorination and subsequent functional group manipulations.

The historical development of synthetic routes for halogenated toluenes has seen several key advancements:

-

Direct Halogenation: While direct chlorination and iodination of toluene are fundamental reactions, achieving specific substitution patterns like the 2-chloro-5-iodo configuration is challenging due to the formation of multiple isomers.

-

The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction revolutionized the synthesis of aryl halides from aryl diazonium salts. It offers a high degree of regioselectivity, making it the ideal choice for preparing compounds like this compound.

A plausible and commonly employed synthetic pathway is visualized below.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

Materials:

-

2-Chloro-5-aminotoluene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific molar quantity of 2-chloro-5-aminotoluene in a mixture of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled amine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Iodination:

-

In a separate flask, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The following table summarizes expected characterization data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and splitting patterns. A spectrum is available on ChemicalBook for reference.[2] |

| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-C (aromatic), C-Cl, and C-I bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 252.48 g/mol , along with characteristic fragmentation patterns. |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective transformations. The iodo group is particularly useful for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.

Some documented applications include its use in the synthesis of:

-

Novel heterocyclic compounds with potential biological activity.

-

Aromatase inhibitors for cancer therapy research.

-

Estrogen receptor antagonists.

Conclusion

This compound, while not having a storied history of a landmark discovery, represents an important tool in the arsenal of the modern synthetic chemist. Its efficient and regioselective synthesis, primarily through the Sandmeyer reaction, allows for its use as a versatile building block in the creation of complex and potentially life-saving molecules. This guide has provided a comprehensive overview of its properties, historical synthetic context, a detailed experimental protocol, and its applications, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-5-iodotoluene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[2][3] The resulting biaryl and heteroaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

2-Chloro-5-iodotoluene is a valuable building block in medicinal chemistry and materials science due to its distinct electronic properties and the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[5] This chemoselectivity allows for the selective functionalization of the iodine position, leaving the chlorine atom available for subsequent transformations. This application note provides detailed protocols and data for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are optimized for selective coupling at the iodine position.

Table 1: Reaction Conditions and Yields for the Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 95 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O (10:1) | 110 | 16 | 88 |

| 4 | 3-Nitrophenylboronic acid | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ | DME/H₂O (1:1) | 80 | 12 | 85 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 89 |

Note: The data presented in this table is representative and may require optimization for specific substrates and reaction scales.

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the selective coupling at the iodine position and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, P(o-tol)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, ligand (if applicable), and the base (2.0 equiv).

-

Solvent Addition: Add the anhydrous organic solvent and degassed water. The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-5-aryltoluene.[6]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Caption: Chemoselectivity in the Suzuki coupling of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

2-Chloro-5-iodotoluene: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive iodine atom, a more stable chlorine atom, and a methyl group on a benzene ring, allows for selective functionalization through various cross-coupling reactions. This unique reactivity profile makes it an important intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The distinct reactivity of the carbon-iodine bond over the carbon-chlorine bond enables chemists to perform sequential cross-coupling reactions, providing a powerful tool for the construction of intricate molecular architectures.

Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds at the 5-position of the toluene ring, leaving the chloro group intact for potential subsequent transformations.

Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is a key feature of this compound. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This enables a modular approach to the synthesis of complex molecules, where different functionalities can be introduced in a stepwise manner.

A general workflow for the application of this compound in cross-coupling reactions is depicted below.

Caption: General workflow for the synthetic application of this compound.

Experimental Protocols

The following are representative protocols for key cross-coupling reactions involving this compound and its analogs.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Protocol 1: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Phenylacetylene

This protocol for a close analog, 2-chloro-5-iodopyridine, demonstrates a typical procedure.

To a solution of 2-chloro-5-iodopyridine (119.7 mg, 0.5 mmol) and phenylacetylene (55 μL, 0.5 mmol) in [TBP][4EtOV] ionic liquid (0.8 mL) is added (PPh₃)₂PdCl₂ (1.8 mg, 0.025 mmol). The reaction mixture is stirred at 55 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | [TBP][4EtOV] | 55 | 3 | 72[1] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Iodide with an Arylboronic Acid

In a flask, the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) are combined. Anhydrous toluene (5 mL) and deionized water (2 mL) are added. The mixture is degassed and heated to reflux under an inert atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (expected) |

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Protocol 3: Representative Heck Coupling of an Aryl Iodide with an Alkene

A specific protocol for this compound is not detailed in the provided search results, but a general procedure is as follows.

An aryl iodide (e.g., iodobenzene) (1 mmol), an alkene (e.g., ethyl acrylate) (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent like DMF. The mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | High (expected) |

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown potential as scaffolds for the development of biologically active compounds. For instance, a complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and found to exhibit significant cytotoxicity against colorectal cancer cells. This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is frequently observed in various cancers, making it an attractive target for cancer therapy. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.